Tert-butyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate
Description
Tert-butyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a complex organic compound that features a tert-butyl ester, a piperidine ring, and a trifluoromethyl-substituted oxadiazole ring
Properties
IUPAC Name |
tert-butyl 2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O3/c1-13(2,3)23-10(21)8-20-6-4-9(5-7-20)11-18-19-12(22-11)14(15,16)17/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFXGDDVRJJZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)C2=NN=C(O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen Cyclization of Tetrazole Intermediates
The 1,3,4-oxadiazole ring is synthesized via Huisgen cyclization, a robust method for constructing five-membered heterocycles. This involves:
- Ugi Multicomponent Reaction : Piperidine derivatives (e.g., 4-aminopiperidine) react with aldehydes, isocyanides, and trimethylsilyl azide (TMSN3) to form tetrazole intermediates. For example, 4-(1H-tetrazol-5-yl)piperidine is synthesized in 85% yield using tert-octyl isocyanide and methanol as solvent.
- Cyclization with Trifluoroacetyl Chloride : The tetrazole intermediate undergoes cyclodehydration with trifluoroacetyl chloride in pyridine at 100°C, forming the 1,3,4-oxadiazole ring. This step typically achieves 30–70% yield after optimization of stoichiometry and temperature.
Mechanistic Insights :
Alternative Routes: Direct Functionalization of Piperidine
Patent US7419991B2 discloses methods for synthesizing oxadiazole-containing piperidines via nucleophilic substitution. For instance, 4-cyanopiperidine is treated with hydroxylamine to form an amidoxime, which cyclizes with trifluoroacetic anhydride under acidic conditions. While less common than Huisgen cyclization, this route avoids tetrazole handling but requires stringent moisture control.
Alkylation with Tert-Butyl Bromoacetate
Nucleophilic Substitution at Piperidine Nitrogen
The piperidine nitrogen is alkylated with tert-butyl bromoacetate under mild basic conditions. Patent WO2014200786A1 details analogous reactions using tertiary amines (e.g., DIPEA) in tetrahydrofuran (THF) at 45–70°C. Key parameters:
- Base : 1.1–2.0 equivalents of DIPEA or TEA.
- Solvent : THF or DMF, ensuring solubility of both reactants.
- Stoichiometry : 1.2 equivalents of tert-butyl bromoacetate relative to piperidine.
Optimization Challenges :
Esterification via Carbodiimide Coupling
An alternative approach involves coupling 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetic acid with tert-butanol using DCC/DMAP in dichloromethane. However, this method is less favored due to side reactions with the oxadiazole ring.
Integrated Synthesis Protocol
A representative large-scale synthesis (10 mmol) adapted from literature proceeds as follows:
Step 1: Ugi Tetrazole Formation
Step 2: Tetrazole Deprotection and Cyclization
Step 3: Alkylation with Tert-Butyl Bromoacetate
- Reactants : Oxadiazole-piperidine (5 mmol), tert-butyl bromoacetate (6 mmol), DIPEA (6 mmol).
- Conditions : THF, 60°C, 18 h.
- Yield : 78% (final product).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate serves as a crucial building block in the synthesis of novel pharmaceutical compounds. Its structural components are explored for enhancing pharmacological activity, particularly in drug design targeting specific biological pathways.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit potential anticancer properties. A study demonstrated that modifications to the oxadiazole ring can significantly enhance binding affinity to cancer-related targets, leading to improved efficacy in inhibiting tumor growth .
Biological Research
The compound is utilized as a molecular probe in biological studies to understand enzyme interactions and receptor binding mechanisms. The trifluoromethyl group enhances its lipophilicity and biological activity, making it an effective tool for probing cellular processes.
Example: Enzyme Inhibition Studies
Inhibitory assays have shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer .
Material Science
In material science, this compound is explored for its potential use in developing specialty polymers and coatings due to its unique chemical structure that imparts desirable properties such as thermal stability and chemical resistance.
Application: Specialty Coatings
Research has indicated that incorporating this compound into polymer matrices enhances the thermal and mechanical properties of coatings used in industrial applications .
Table: Mechanism Insights
| Mechanism Aspect | Description |
|---|---|
| Target Interaction | Enzymatic inhibition |
| Binding Affinity | Enhanced by trifluoromethyl group |
| Biological Pathways | Cancer and metabolic regulation |
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring are known to enhance binding affinity and specificity, making the compound effective in modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate
- Tert-butyl 2-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate
Uniqueness
The presence of the trifluoromethyl group in tert-butyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it particularly valuable in drug development and other applications.
Biological Activity
Tert-butyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 252.19 g/mol. Its structure includes a trifluoromethyl group and an oxadiazole ring, which are known to enhance biological activity by increasing lipophilicity and modulating interactions with biological targets .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the trifluoromethyl group significantly enhances the binding affinity of the compound to these targets, which can lead to modulation of various biochemical pathways .
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that derivatives containing oxadiazole rings possess significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM for related compounds . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial strains.
Anticancer Potential
The compound's ability to influence cellular processes positions it as a candidate for anticancer research. Studies on similar oxadiazole-containing compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound may also exhibit such properties .
Study on Immune Modulation
A notable study assessed the immune-modulating effects of oxadiazole derivatives in mouse splenocytes. Compounds similar to this compound were able to enhance immune responses significantly. For example, one compound demonstrated a rescue effect on immune cells at concentrations as low as 100 nM . This suggests that the compound may enhance immune function or serve as an adjuvant in immunotherapy.
Research Findings Summary
Q & A
Q. Key factors affecting yield :
- Temperature : Elevated temperatures (>80°C) risk oxadiazole ring decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or preparative HPLC resolves regioisomeric byproducts .
Basic: How is the structural integrity of this compound confirmed, and what analytical techniques are critical?
Answer:
Structural validation requires a combination of:
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 757 [M+H]⁺ in related compounds) and fragments like the trifluoromethyl-oxadiazole moiety .
- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles, particularly for the oxadiazole-piperidine junction .
Basic: What are the key stability considerations and degradation pathways under various storage conditions?
Answer:
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, primarily due to tert-butyl ester cleavage .
- Hydrolytic sensitivity : The ester group hydrolyzes in aqueous acidic/basic conditions (e.g., t₁/₂ < 24 hours at pH 2 or 12), forming acetic acid derivatives .
- Storage recommendations :
Advanced: How does the trifluoromethyl-oxadiazole moiety influence bioactivity, and what SAR studies exist?
Answer:
- Bioactivity enhancement : The CF₃ group increases lipophilicity (logP ~2.5), improving membrane permeability. In analogous compounds, this moiety boosts anticancer activity (e.g., IC₅₀ = 15–20 μM against CCRF-CEM leukemia cells) .
- SAR insights :
Advanced: What computational strategies model its interactions, and how reliable are these predictions?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or GPCRs. The oxadiazole ring often occupies hydrophobic pockets, while CF₃ forms halogen bonds .
- QSAR models : PubChem-derived descriptors (e.g., topological polar surface area ≈ 90 Ų) predict bioavailability and blood-brain barrier penetration (R² > 0.85 in validation studies) .
- Limitations : Solvent effects and protein flexibility are underrepresented; MD simulations (>100 ns) improve accuracy .
Advanced: What analytical methods resolve polymorphic forms or enantiomeric purity?
Answer:
- Polymorphism : Powder X-ray diffraction (PXRD) distinguishes crystalline phases. Differential scanning calorimetry (DSC) identifies melting endotherms (e.g., ΔHfusion ≈ 120 J/g for Form I vs. 95 J/g for Form II) .
- Chiral resolution :
- HPLC : Chiralpak AD-H column with hexane/isopropanol (90:10) resolves enantiomers (α > 1.2) .
- Circular dichroism (CD) : Cotton effects at 220–250 nm confirm absolute configuration .
Advanced: How is its pharmacokinetic profile assessed preclinically, and what formulation strategies enhance bioavailability?
Answer:
- In vitro assays :
- Microsomal stability : Hepatic clearance rates (e.g., Clint = 15 mL/min/kg) measured using rat liver microsomes .
- Caco-2 permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates moderate absorption .
- Formulation strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
